molecular formula C10H13NO B14725774 Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide CAS No. 6469-73-4

Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide

Cat. No.: B14725774
CAS No.: 6469-73-4
M. Wt: 163.22 g/mol
InChI Key: QADHFSIXMDYMMH-UHFFFAOYSA-N
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Description

Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its significant role in medicinal and industrial chemistry. This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with a methyl group and an oxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide typically involves the hydrogenation of quinoline derivatives. One common method includes dissolving 2-methylquinoline in acetic acid and adding hydrogen peroxide. The mixture is then heated to 80°C and stirred for several hours to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is emphasized to ensure greener and more sustainable chemical processes .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different quinoline oxides.

    Reduction: It can be reduced back to its parent quinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the nitrogen atom in the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid is commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include different quinoline derivatives, such as 5,6,7,8-tetrahydroquinoline and its various substituted forms .

Scientific Research Applications

Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide is unique due to its specific substitution pattern and the presence of an oxide group. This gives it distinct chemical and biological properties compared to other quinoline derivatives .

Properties

CAS No.

6469-73-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium

InChI

InChI=1S/C10H13NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h6-7H,2-5H2,1H3

InChI Key

QADHFSIXMDYMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(CCCC2)C=C1)[O-]

Origin of Product

United States

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